molecular formula C22H15Cl2N3O2 B14961993 1-(3,4-Dichlorophenyl)-3-(4,5-diphenyl-1,3-oxazol-2-yl)urea

1-(3,4-Dichlorophenyl)-3-(4,5-diphenyl-1,3-oxazol-2-yl)urea

Cat. No.: B14961993
M. Wt: 424.3 g/mol
InChI Key: PXRXYAZWZLXZKM-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-(4,5-diphenyl-1,3-oxazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science. The unique structure of this compound, featuring both dichlorophenyl and diphenyl oxazole moieties, suggests potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-3-(4,5-diphenyl-1,3-oxazol-2-yl)urea typically involves the reaction of 3,4-dichloroaniline with 4,5-diphenyl-2-isocyanato-1,3-oxazole. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-3-(4,5-diphenyl-1,3-oxazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(4,5-diphenyl-1,3-oxazol-2-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dichlorophenyl)-3-(4,5-diphenyl-1,3-oxazol-2-yl)thiourea: Similar structure but with a thiourea group instead of a urea group.

    1-(3,4-Dichlorophenyl)-3-(4,5-diphenyl-1,3-oxazol-2-yl)carbamate: Similar structure but with a carbamate group instead of a urea group.

Uniqueness

1-(3,4-Dichlorophenyl)-3-(4,5-diphenyl-1,3-oxazol-2-yl)urea is unique due to its specific combination of dichlorophenyl and diphenyl oxazole moieties. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H15Cl2N3O2

Molecular Weight

424.3 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-(4,5-diphenyl-1,3-oxazol-2-yl)urea

InChI

InChI=1S/C22H15Cl2N3O2/c23-17-12-11-16(13-18(17)24)25-21(28)27-22-26-19(14-7-3-1-4-8-14)20(29-22)15-9-5-2-6-10-15/h1-13H,(H2,25,26,27,28)

InChI Key

PXRXYAZWZLXZKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4

Origin of Product

United States

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